3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol
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Overview
Description
3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a pyrazole ring substituted with a methyl group at position 5 and a propanol group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. The reaction is carried out under controlled conditions to ensure the selective methylation at the desired position on the pyrazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Scientific Research Applications
3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)propan-1-amine: A precursor in the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol.
3-methyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substitution patterns.
1,3-bis(1,2,3-triazol-1-yl)propan: A compound with a similar propanol group but different heterocyclic ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-methylpyrazol-1-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7-3-4-8-9(7)5-2-6-10/h3-4,10H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKFTZBRKAWQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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